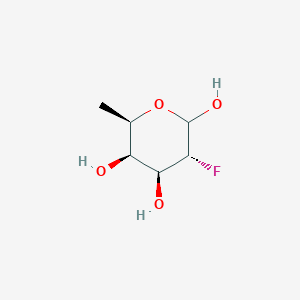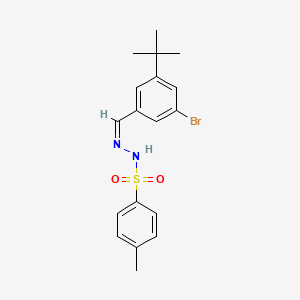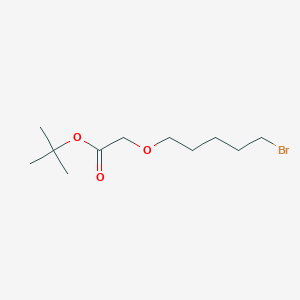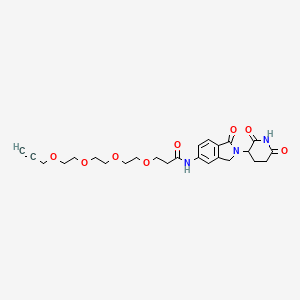
Lenalidomide-5'-CO-PEG4-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-PEG4-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications and conjugations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is a polyethylene glycol chain with four ethylene glycol units. This step typically involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Propargylation: The PEGylated lenalidomide is further reacted with propargyl bromide to introduce the propargyl group. This step is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), to promote the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-propargyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-5’-CO-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-PEG4-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
Mecanismo De Acción
Lenalidomide-5’-CO-PEG4-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Promotes the degradation of specific proteins involved in cancer cell survival.
Molecular Targets and Pathways:
Cereblon (CRBN): Binds to CRBN, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of target proteins.
IKZF1 and IKZF3: Degradation of these transcription factors results in the inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Lenalidomide-5’-CO-PEG4-propargyl is unique due to its PEGylated structure and propargyl group, which enhance its solubility, bioavailability, and potential for chemical modifications. Similar compounds include:
Thalidomide: The parent compound with immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with similar mechanisms of action but different pharmacokinetic properties.
Lenalidomide: The base compound without the PEGylation and propargyl modifications.
These compounds share similar therapeutic effects but differ in their chemical structures, pharmacokinetics, and toxicity profiles.
Propiedades
Fórmula molecular |
C25H31N3O8 |
|---|---|
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C25H31N3O8/c1-2-8-33-10-12-35-14-15-36-13-11-34-9-7-23(30)26-19-3-4-20-18(16-19)17-28(25(20)32)21-5-6-22(29)27-24(21)31/h1,3-4,16,21H,5-15,17H2,(H,26,30)(H,27,29,31) |
Clave InChI |
SOOMZFSPZBICTG-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


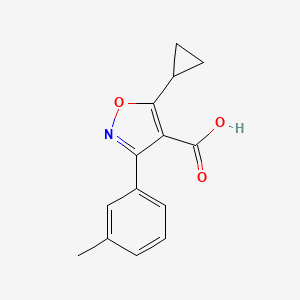
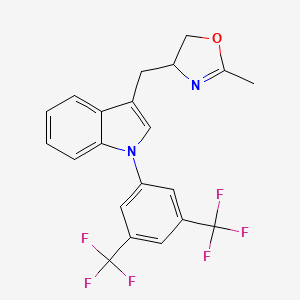
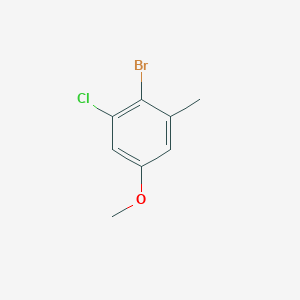
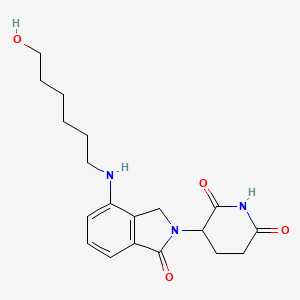
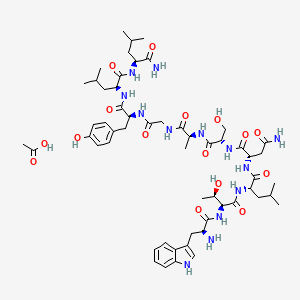
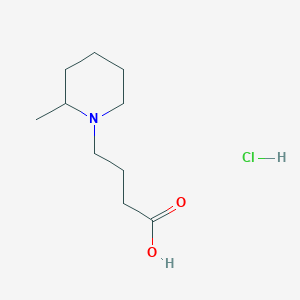
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)



